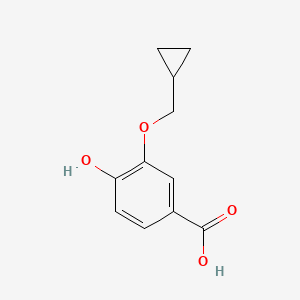

3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid

説明

特性

IUPAC Name |

3-(cyclopropylmethoxy)-4-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c12-9-4-3-8(11(13)14)5-10(9)15-6-7-1-2-7/h3-5,7,12H,1-2,6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPGNRCZMIIWDPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=CC(=C2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30741055 | |

| Record name | 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30741055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1243391-44-7 | |

| Record name | 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30741055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of 3-(Cyclopropylmethoxy)-4-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Core Physical Properties

The fundamental physical and chemical identifiers for 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid are summarized below. It is important to note that while basic molecular information is established, specific experimental values for properties such as melting point, boiling point, and solubility are not widely published.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₄ | [1][2] |

| Molecular Weight | 208.21 g/mol | [1][2] |

| Physical Form | Solid | [1] |

| CAS Number | 1243391-44-7 | [1][2] |

| Purity (Typical) | ≥97% | [1] |

| Storage Conditions | Inert atmosphere, room temperature | [1][3] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Water Solubility | Data not available | |

| pKa | Data not available | |

| logP | Data not available |

Experimental Protocols for Physical Property Determination

The following sections detail the standard methodologies for determining the key physical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of purity. A sharp melting range typically signifies a pure compound, while a broad and depressed melting range suggests the presence of impurities. The capillary method is a widely used technique for this determination.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the dry, powdered solid is introduced into a thin-walled capillary tube, which is sealed at one end. The sample is packed down to a height of 2-3 mm by tapping the tube.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube. The apparatus is equipped with a thermometer or a digital temperature sensor.

-

Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range. Subsequently, a new sample is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.

Solubility Determination

Solubility is a fundamental property that influences a compound's bioavailability and formulation. The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Methodology: Shake-Flask Solubility Determination

-

System Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a sealed container, such as a flask or vial.

-

Equilibration: The mixture is agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the undissolved solid and the saturated solution.

-

Phase Separation: Once equilibrium is achieved, the undissolved solid is separated from the saturated solution by filtration or centrifugation. Care must be taken to avoid any temperature changes during this step that could alter the solubility.

-

Analysis: The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), UV-Vis spectroscopy, or gravimetric analysis after solvent evaporation.

-

Replicates: The experiment is typically performed in triplicate to ensure the reproducibility of the results.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an acidic compound like this compound, potentiometric titration is a standard method for pKa determination.

Methodology: Potentiometric Titration for pKa Determination

-

Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent, typically water or a water-cosolvent mixture if the compound has low aqueous solubility.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A burette containing a standardized solution of a strong base (e.g., NaOH) is positioned to add titrant to the solution.

-

Titration Process: The strong base is added to the solution in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Analysis: The pH is plotted against the volume of titrant added to generate a titration curve. The equivalence point, where the acid has been completely neutralized by the base, is identified as the point of steepest inflection on the curve.

-

pKa Calculation: The pKa is determined from the pH at the half-equivalence point. At this point, the concentrations of the acidic and conjugate base forms of the compound are equal, and according to the Henderson-Hasselbalch equation, the pH is equal to the pKa.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the determination of the acid dissociation constant (pKa) of a compound using the potentiometric titration method described above.

Caption: Workflow for pKa Determination by Potentiometric Titration.

References

3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid chemical structure and CAS number

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid is a substituted benzoic acid derivative of significant interest in medicinal chemistry and pharmaceutical development. Its structural motif is a core component of pharmacologically active molecules, most notably as a key intermediate in the synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its relevance within the context of PDE4 inhibition signaling pathways.

Chemical Structure and Properties

The chemical identity of this compound is defined by a benzoic acid core substituted with a hydroxyl group at the 4-position and a cyclopropylmethoxy group at the 3-position.

Chemical Structure:

Physicochemical Data:

| Property | Value | Reference |

| CAS Number | 1243391-44-7 | [1][2][3] |

| Molecular Formula | C₁₁H₁₂O₄ | [1][2] |

| Molecular Weight | 208.21 g/mol | [1][2] |

| Physical Form | Solid | [2] |

| Purity | Typically ≥97% | [2] |

| Storage Conditions | Inert atmosphere, room temperature | [2] |

| SMILES | O=C(O)C1=CC=C(O)C(OCC2CC2)=C1 | |

| InChI Key | CPGNRCZMIIWDPZ-UHFFFAOYSA-N | [2] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, adapted from methodologies reported in patents for structurally related compounds, such as the intermediates of Roflumilast.[1][2][4] A plausible and detailed experimental protocol is outlined below.

Workflow for the Synthesis of this compound:

A proposed synthetic workflow.

Step 1: Esterification of 3,4-dihydroxybenzoic acid

-

Reaction Setup: To a solution of 3,4-dihydroxybenzoic acid in a suitable solvent such as methanol or ethanol, add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reaction Conditions: Heat the mixture to reflux and stir for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After cooling to room temperature, neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the corresponding ester (e.g., methyl 3,4-dihydroxybenzoate).

Step 2: Selective Etherification

-

Reaction Setup: Dissolve the ester from Step 1 in an appropriate polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Addition of Reagents: Add a suitable base, such as potassium carbonate or cesium carbonate, to the solution. Then, add (bromomethyl)cyclopropane dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours to overnight. Monitor the reaction progress by TLC. The etherification is expected to occur preferentially at the more acidic 3-hydroxyl group.

-

Work-up and Isolation: Upon completion, cool the reaction mixture and pour it into water. Extract the product with an organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 3-(cyclopropylmethoxy)-4-hydroxybenzoate ester.

Step 3: Hydrolysis of the Ester

-

Reaction Setup: Dissolve the purified ester from Step 2 in a mixture of an alcohol (e.g., methanol or ethanol) and water.

-

Addition of Base: Add a strong base, such as sodium hydroxide or potassium hydroxide, to the solution.

-

Reaction Conditions: Heat the mixture to reflux and stir for a few hours until the hydrolysis is complete (monitored by TLC).

-

Work-up and Isolation: Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3. The product, this compound, will precipitate out of the solution.

-

Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the final product. Further purification can be achieved by recrystallization from a suitable solvent system.

Biological Context and Signaling Pathways

While this compound is primarily recognized as a synthetic intermediate, its structural similarity to known PDE4 inhibitors suggests its relevance in the context of the cyclic adenosine monophosphate (cAMP) signaling pathway. PDE4 is a key enzyme that degrades cAMP, a crucial second messenger in various cellular processes. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA).[5][6] This activation can modulate a variety of downstream cellular responses, including the reduction of inflammatory responses and relaxation of smooth muscle.

Derivatives of this compound, such as Roflumilast, are potent PDE4 inhibitors used in the treatment of inflammatory conditions like Chronic Obstructive Pulmonary Disease (COPD).[7]

Generalized PDE4 Inhibition Signaling Pathway:

The role of PDE4 inhibitors in the cAMP signaling cascade.

Conclusion

This compound is a valuable building block in synthetic organic and medicinal chemistry. Its straightforward, albeit multi-step, synthesis provides access to a molecular scaffold that is central to the development of potent PDE4 inhibitors. Understanding its chemical properties and synthetic routes is crucial for researchers engaged in the discovery and development of novel therapeutics targeting the cAMP signaling pathway for the treatment of inflammatory and other diseases. The provided technical information serves as a foundational guide for professionals in these fields.

References

- 1. CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid - Google Patents [patents.google.com]

- 2. CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid - Google Patents [patents.google.com]

- 3. 1243391-44-7|this compound|BLD Pharm [bldpharm.com]

- 4. CN102417449A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid - Google Patents [patents.google.com]

- 5. Phosphodiesterase-4 Inhibition in Parkinson’s Disease: Molecular Insights and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. α-mangostin derivative 4e as a PDE4 inhibitor promote proteasomal degradation of alpha-synuclein in Parkinson's disease models through PKA activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-(Cyclopropylmethoxy)-3-hydroxybenzamide|353-20-2 [benchchem.com]

An In-depth Technical Guide on the Solubility of 3-(Cyclopropylmethoxy)-4-hydroxybenzoic Acid in Organic Solvents

Introduction

3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid is a chemical compound with potential applications in pharmaceutical and chemical research. Understanding its solubility in organic solvents is crucial for its synthesis, purification, formulation, and various analytical procedures. This technical guide aims to provide a comprehensive overview of its solubility characteristics. Due to the absence of specific data for this compound, information on the parent molecule, 4-hydroxybenzoic acid, is provided as a surrogate to infer potential solubility behavior.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1243391-44-7 | [1][2] |

| Chemical Formula | C11H12O4 | [1][2] |

| Molecular Weight | 208.21 g/mol | [1][2] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥97% | [1] |

Solubility Data of a Related Compound: 4-Hydroxybenzoic Acid

The following table summarizes the available solubility data for 4-hydroxybenzoic acid in various solvents. This information can serve as a preliminary guide for solvent selection for this compound, although experimental verification is essential.

| Solvent | Temperature (°C) | Solubility | Notes | Source |

| Water | 25 | 5,000 mg/L | Slightly soluble | [3] |

| Ethanol (99%) | 67 | 38.75 g / 100 g of solution | Freely soluble | [3] |

| n-Butanol | 32.5 | 19.5 g / 100 g of solution | Soluble | [3] |

| Acetone | Not Specified | Soluble | - | [3][4] |

| Diethyl Ether | Not Specified | Soluble | - | [3] |

| Chloroform | Not Specified | Slightly soluble | - | [3][4] |

| Carbon Disulfide | Not Specified | Practically insoluble | - | [3] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ~5 mg/mL | Soluble | [5] |

| Dimethylformamide (DMF) | Not Specified | ~5 mg/mL | Soluble | [5] |

Experimental Protocol: Determination of Equilibrium Solubility by the Isothermal Shake-Flask Method

This section details a standardized and widely accepted method for determining the equilibrium solubility of a solid compound in a given solvent.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Screw-capped vials or flasks

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Standard Solutions: A series of standard solutions of this compound are prepared at known concentrations in the chosen solvent. These standards are used to generate a calibration curve.

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent in a sealed vial. The presence of excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: The vials are placed in a thermostatically controlled shaker or water bath set to the desired temperature. The samples are agitated for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The system is monitored to confirm that excess solid remains.

-

Phase Separation: After the equilibration period, the vials are left undisturbed at the constant temperature to allow the undissolved solid to settle.

-

Sampling and Filtration: A sample of the supernatant is carefully withdrawn using a syringe and immediately filtered through a syringe filter to remove any suspended solid particles. This step must be performed quickly to avoid temperature fluctuations that could affect solubility.

-

Quantification: The concentration of this compound in the clear, filtered supernatant is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. The concentration is calculated by comparing the analytical response of the sample to the calibration curve generated from the standard solutions.

-

Data Analysis: The solubility is reported as the average concentration of the saturated solution from at least three replicate experiments, typically in units of mg/mL, g/L, or mol/L.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of a compound using the isothermal shake-flask method.

Caption: A flowchart of the key stages in an experimental protocol for determining solubility.

References

Spectroscopic and Analytical Profile of 3-(Cyclopropylmethoxy)-4-hydroxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and analytical methodologies for the characterization of 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid. Due to the limited availability of published experimental spectroscopic data for this specific compound, this document presents predicted spectroscopic data based on established principles and data from analogous compounds. It also includes detailed experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), which are essential for the structural elucidation and purity assessment of synthesized organic molecules. Furthermore, a logical workflow for the spectroscopic analysis of a novel compound is provided.

Introduction

This compound is a benzoic acid derivative with potential applications in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various pharmaceutical compounds. Accurate structural characterization and purity verification are paramount in the drug development pipeline, necessitating the use of robust analytical techniques. This guide focuses on the principal spectroscopic methods employed for the characterization of such organic molecules: NMR, IR, and MS.

While commercial suppliers list this compound, a comprehensive search of scientific literature and chemical databases did not yield publicly available experimental spectroscopic data for this compound. Therefore, this guide provides a predictive analysis of the expected spectroscopic signatures, alongside standardized protocols for data acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | Broad Singlet | 1H | Carboxylic acid (-COOH) |

| ~9.0 - 10.0 | Broad Singlet | 1H | Phenolic hydroxyl (-OH) |

| ~7.6 - 7.7 | Doublet | 1H | Aromatic C5-H |

| ~7.5 - 7.6 | Doublet of Doublets | 1H | Aromatic C6-H |

| ~6.9 - 7.0 | Doublet | 1H | Aromatic C2-H |

| ~3.9 - 4.0 | Doublet | 2H | Methylene (-OCH₂-) |

| ~1.2 - 1.3 | Multiplet | 1H | Cyclopropyl CH |

| ~0.6 - 0.7 | Multiplet | 2H | Cyclopropyl CH₂ |

| ~0.3 - 0.4 | Multiplet | 2H | Cyclopropyl CH₂ |

Predicted solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | Carboxylic acid (-COOH) |

| ~150 | Aromatic C4-OH |

| ~148 | Aromatic C3-O |

| ~124 | Aromatic C1 |

| ~122 | Aromatic C6 |

| ~116 | Aromatic C5 |

| ~115 | Aromatic C2 |

| ~74 | Methylene (-OCH₂-) |

| ~11 | Cyclopropyl CH |

| ~3 | Cyclopropyl CH₂ |

Predicted solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| 3200-3500 | Broad | O-H stretch (Phenol) |

| ~3080 | Medium | C-H stretch (Aromatic) |

| ~3010 | Medium | C-H stretch (Cyclopropyl) |

| 2850-2960 | Medium | C-H stretch (Methylene) |

| ~1680 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1500 | Medium-Strong | C=C stretch (Aromatic ring) |

| ~1250 | Strong | C-O stretch (Aryl ether) |

| ~1210 | Strong | C-O stretch (Carboxylic acid) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 208 | [M]⁺ (Molecular ion) |

| 191 | [M - OH]⁺ |

| 163 | [M - COOH]⁺ |

| 138 | [M - C₄H₇O]⁺ |

| 121 | [M - C₄H₇O - OH]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data.

NMR Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, JEOL, Varian) operating at a field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

IR Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Instrumentation: A mass spectrometer, such as one with Electrospray Ionization (ESI) or Electron Impact (EI) ionization sources, coupled with a suitable mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Sample Preparation (for ESI):

-

Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solution is then directly infused into the ion source or injected via a liquid chromatography system.

-

-

Data Acquisition:

-

ESI: Acquire spectra in both positive and negative ion modes to determine the most effective ionization.

-

EI: The solid sample can be introduced directly via a solids probe.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Workflow and Visualization

The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of an organic compound.

Conclusion

Synthesis of 3-(Cyclopropylmethoxy)-4-hydroxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid, a key intermediate in the synthesis of various pharmaceuticals, including phosphodiesterase-4 (PDE4) inhibitors. The synthesis commences from the readily available starting material, vanillic acid, and proceeds through a three-step sequence involving protection of the carboxylic acid, etherification of the phenolic hydroxyl group, and subsequent deprotection.

Synthetic Strategy Overview

The synthesis of this compound from vanillic acid is strategically designed in three key stages:

-

Esterification of Vanillic Acid: The carboxylic acid functional group of vanillic acid is first protected as a methyl ester. This prevents its interference in the subsequent etherification step.

-

Williamson Ether Synthesis: The phenolic hydroxyl group of the methyl vanillate intermediate is then alkylated with cyclopropylmethyl bromide using a Williamson ether synthesis. This reaction forms the desired cyclopropylmethoxy ether linkage.

-

Hydrolysis: Finally, the methyl ester protecting group is removed by hydrolysis to yield the target molecule, this compound.

The overall synthetic transformation is depicted in the workflow diagram below.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Esterification of Vanillic Acid to Methyl Vanillate

This step involves the protection of the carboxylic acid group of vanillic acid as a methyl ester to prevent its reaction in the subsequent Williamson ether synthesis.

Reaction:

Vanillic acid reacts with methanol in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride) to form methyl vanillate.

Detailed Protocol:

-

To a solution of 3-methoxy-4-hydroxybenzoic acid (vanillic acid) in methanol, add thionyl chloride dropwise at room temperature.[1]

-

Stir the mixture at room temperature for 2 hours.

-

Concentrate the solvent in vacuo.

-

The resulting residue can be purified by recrystallization.

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) | Reference |

| Vanillic Acid | 168.15 | 1 | - | [1] |

| Thionyl Chloride | 118.97 | 1.9 | - | [1] |

| Methanol | 32.04 | Solvent | - | [1] |

| Methyl Vanillate | 182.17 | - | 98 | [1] |

Step 2: Williamson Ether Synthesis of Methyl Vanillate

This key step introduces the cyclopropylmethoxy group onto the phenolic oxygen of methyl vanillate.

Reaction:

Methyl vanillate is deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile to displace the bromide from cyclopropylmethyl bromide in an SN2 reaction.[2][3]

Detailed Protocol:

-

Dissolve methyl vanillate in a suitable aprotic polar solvent such as acetone or DMF.[4][5]

-

Add a base, such as potassium carbonate, to the solution.[5]

-

Add cyclopropylmethyl bromide to the reaction mixture.

-

Stir the reaction mixture at a moderately elevated temperature (e.g., 40°C) for several hours (e.g., 18 hours).[6]

-

After the reaction is complete, filter the mixture to remove the inorganic salts.

-

Evaporate the solvent from the filtrate to obtain the crude product.

-

The crude product can be purified by flash column chromatography.[6]

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) | Reference |

| Methyl Vanillate | 182.17 | 1 | - | [6] |

| Cyclopropylmethyl Bromide | 134.99 | 1 | - | [6] |

| Potassium Carbonate | 138.21 | 2 | - | [6] |

| Acetone | 58.08 | Solvent | - | [6] |

| Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate | 222.24 | - | 18* | [6] |

*Note: The referenced yield of 18% is for the reaction starting from 3,4-dihydroxy-methyl benzoate. The yield for the reaction starting from methyl vanillate may differ.

Step 3: Hydrolysis of Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate

The final step is the deprotection of the carboxylic acid by hydrolysis of the methyl ester.

Reaction:

The methyl ester is hydrolyzed to the corresponding carboxylic acid under basic conditions (saponification), followed by acidification.[7]

Detailed Protocol:

-

Dissolve the methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate in a mixture of methanol and an aqueous solution of a strong base, such as potassium hydroxide.[5]

-

Heat the reaction mixture to reflux and maintain for 1-4 hours.[7]

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 with a strong acid, such as concentrated HCl.[7]

-

Collect the precipitated product by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum.

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) | Reference |

| Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate | 222.24 | 1 | - | [5][7] |

| Potassium Hydroxide | 56.11 | Excess | - | [5] |

| Methanol/Water | - | Solvent | - | [5] |

| This compound | 208.21 | - | Quantitative | [5] |

Signaling Pathway Involvement

This compound is a crucial intermediate in the synthesis of selective phosphodiesterase 4 (PDE4) inhibitors, such as Cilomilast.[8] PDE4 is a key enzyme in inflammatory cells that degrades cyclic adenosine monophosphate (cAMP).[9] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the activity of pro-inflammatory cells and the release of inflammatory mediators.[9][10]

Caption: Simplified PDE4 signaling pathway and the role of inhibitors.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the cited literature for further details and to optimize the described procedures for their specific laboratory conditions.

References

- 1. Scaled up and telescoped synthesis of propofol under continuous-flow conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 1.5 Williamson Ether Synthesis – Organic Chemistry II [kpu.pressbooks.pub]

- 4. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Cilomilast: a second generation phosphodiesterase 4 inhibitor for asthma and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PDE4 inhibitors as potential therapeutic agents in the treatment of COPD-focus on roflumilast - PMC [pmc.ncbi.nlm.nih.gov]

- 10. apexbt.com [apexbt.com]

The Ascending Trajectory of 3-(Cyclopropylmethoxy)-4-hydroxybenzoic Acid Derivatives in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-(cyclopropylmethoxy)-4-hydroxybenzoic acid scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the pursuit of novel therapeutics for inflammatory and fibrotic diseases. This technical guide delves into the core biological activities of its derivatives, with a primary focus on their potent inhibition of phosphodiesterase 4 (PDE4) and modulation of the transforming growth factor-beta (TGF-β) signaling pathway. Through a comprehensive review of existing literature, this document provides a structured overview of quantitative biological data, detailed experimental protocols, and visual representations of key molecular pathways and workflows to empower researchers in the rational design of next-generation therapies.

Key Biological Targets and Signaling Pathways

The therapeutic potential of this compound derivatives is predominantly linked to their interaction with two critical signaling pathways: the PDE4-cAMP pathway, central to inflammation, and the TGF-β/Smad pathway, a key driver of fibrosis.

Phosphodiesterase 4 (PDE4) Inhibition and the cAMP Pathway

Phosphodiesterase 4 (PDE4) is a superfamily of enzymes responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger in numerous cell signaling cascades. By degrading cAMP to its inactive form, 5'-AMP, PDE4 effectively terminates cAMP-mediated signaling. In inflammatory cells, elevated cAMP levels are associated with the suppression of pro-inflammatory mediators. Therefore, inhibition of PDE4 leads to an increase in intracellular cAMP, which in turn activates Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC), culminating in a broad anti-inflammatory response. Roflumilast, a potent and selective PDE4 inhibitor, prominently features the 3-(cyclopropylmethoxy)-4-(difluoromethoxy)phenyl moiety, highlighting the significance of this substitution pattern for high-affinity binding to the PDE4 active site. The PDE4 family is comprised of four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D), and the development of subtype-selective inhibitors is an ongoing effort to improve the therapeutic window and reduce side effects associated with first-generation PDE4 inhibitors.

Modulation of the TGF-β/Smad Signaling Pathway in Fibrosis

Transforming growth factor-beta (TGF-β) is a pleiotropic cytokine that plays a central role in the pathogenesis of fibrosis. Upon binding to its receptor, TGF-β initiates a signaling cascade that primarily involves the phosphorylation and activation of Smad proteins (Smad2 and Smad3). These activated Smads then form a complex with Smad4, which translocates to the nucleus and regulates the transcription of target genes involved in extracellular matrix (ECM) production, such as collagens and fibronectin. Dysregulation of this pathway leads to excessive ECM deposition and tissue scarring. Certain derivatives, such as 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM), have been shown to inhibit the TGF-β1-induced epithelial-mesenchymal transition (EMT) and reduce the phosphorylation of Smad2/3, thereby mitigating fibrotic processes.

Quantitative Biological Data

The following tables summarize the in vitro PDE4 inhibitory activity of selected this compound derivatives and their analogues. The data is presented as IC50 values (the concentration of the inhibitor required to reduce enzyme activity by 50%), providing a basis for structure-activity relationship (SAR) analysis.

Table 1: PDE4 Inhibitory Activity of Roflumilast and Related Analogues

| Compound | R | PDE4B1 IC50 (nM) | PDE4D2 IC50 (nM) | Reference |

| Roflumilast | -Cl | 0.8 | 0.9 | [1][2] |

| Analogue 4a | -H | 1.2 | 2.5 | [2] |

| Analogue 6a | -H | 1.5 | 3.2 | [2] |

| Analogue 6c | -OCH3 | 2.1 | 13.5 | [2] |

Table 2: PDE4 Inhibitory Activity of Benzoic Acid Ester Derivatives

| Compound | Benzoic Acid Substitution | PDE4 IC50 (nM) | Reference |

| Ester Derivative 1 | Unsubstituted | 15 | [3][4] |

| Ester Derivative 2 | 4-amino | 5 | [3][4] |

| Ester Derivative 3 | 3-amino | 8 | [3][4] |

| Ester Derivative 4 | 4-methylsulfonamido | 1.2 | [3][4] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the advancement of drug discovery. This section provides methodologies for key in vitro assays used to evaluate the biological activity of this compound derivatives.

In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)

This protocol describes a common method for measuring PDE4 activity and the potency of its inhibitors using a fluorescence polarization (FP) based assay.

Principle: The assay quantifies the change in the rotational speed of a fluorescently labeled cAMP substrate (FAM-cAMP). In its free form, the small FAM-cAMP molecule tumbles rapidly in solution, resulting in low fluorescence polarization. When PDE4 hydrolyzes FAM-cAMP to FAM-AMP, a binding agent that specifically interacts with the phosphate group of AMP is added. This binding forms a large complex that tumbles slowly, leading to an increase in fluorescence polarization. PDE4 inhibitors prevent the hydrolysis of FAM-cAMP, thus maintaining a low fluorescence polarization signal.

Materials:

-

Recombinant human PDE4 enzyme (e.g., PDE4B1, PDE4D2)

-

Test compounds (derivatives of this compound) dissolved in DMSO

-

Reference inhibitor (e.g., Roflumilast)

-

FAM-cAMP (fluorescein-labeled cAMP)

-

Assay Buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl2 and BSA)

-

Binding Agent (e.g., IMAP™ Binding Solution)

-

384-well, low-volume, black microplates

-

Fluorescence plate reader capable of measuring fluorescence polarization

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds and the reference inhibitor in DMSO. Further dilute these in assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

-

Assay Plate Setup: Add 2 µL of the diluted compounds, reference inhibitor, or DMSO (vehicle control) to the appropriate wells of the 384-well plate.

-

Enzyme Addition: Dilute the recombinant PDE4 enzyme in assay buffer to the desired working concentration. Add 10 µL of the diluted enzyme to each well, except for the "no enzyme" control wells.

-

Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compounds to interact with the enzyme.

-

Reaction Initiation: Prepare a solution of FAM-cAMP in assay buffer. Add 8 µL of the FAM-cAMP solution to all wells to initiate the enzymatic reaction.

-

Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

-

Reaction Termination and Signal Development: Add the binding agent to all wells to stop the reaction and allow for the binding to FAM-AMP. Incubate for at least 60 minutes at room temperature, protected from light.

-

Data Acquisition: Measure the fluorescence polarization of each well using a microplate reader.

Data Analysis: The raw fluorescence polarization data is used to calculate the percent inhibition for each concentration of the test compound. The IC50 value is then determined by fitting the data to a four-parameter logistic curve.

TGF-β1-Induced Fibroblast-to-Myofibroblast Transition Assay

This protocol details an in vitro model to assess the anti-fibrotic potential of compounds by measuring their ability to inhibit the differentiation of fibroblasts into myofibroblasts.

Principle: The assay is based on the induction of fibroblast-to-myofibroblast transition (FMT) by the pro-fibrotic cytokine TGF-β1. This transition is characterized by the increased expression of α-smooth muscle actin (α-SMA), a key marker of myofibroblasts. The inhibitory effect of test compounds on this process is quantified by measuring the expression of α-SMA.

Materials:

-

Primary human lung fibroblasts

-

Fibroblast growth medium

-

Serum-free medium

-

Recombinant human TGF-β1

-

Test compounds dissolved in DMSO

-

Reference inhibitor (e.g., a known TGF-β receptor inhibitor)

-

Fixation and permeabilization buffers

-

Primary antibody against α-SMA

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

96-well imaging plates

-

High-content imaging system

Procedure:

-

Cell Seeding: Seed primary human lung fibroblasts in 96-well imaging plates at an appropriate density (e.g., 5,000 cells/well) and culture until they reach sub-confluence.

-

Serum Starvation: Replace the growth medium with serum-free medium and incubate for 24 hours to synchronize the cells.

-

Compound Treatment: Add the test compounds and reference inhibitor at various concentrations to the cells. Include a vehicle control (DMSO).

-

TGF-β1 Stimulation: After a 1-hour pre-incubation with the compounds, add TGF-β1 (e.g., 5 ng/mL) to all wells except for the unstimulated control.

-

Incubation: Incubate the plates for 48-72 hours to allow for myofibroblast differentiation.

-

Immunostaining:

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Permeabilize the cells with a permeabilization buffer (e.g., 0.1% Triton X-100).

-

Block non-specific binding with a blocking solution (e.g., 5% BSA).

-

Incubate with the primary antibody against α-SMA.

-

Wash and incubate with the fluorescently labeled secondary antibody and DAPI.

-

-

Imaging and Analysis:

-

Acquire images using a high-content imaging system.

-

Quantify the fluorescence intensity of α-SMA staining per cell (normalized to the number of nuclei stained with DAPI).

-

Data Analysis: Calculate the percentage inhibition of α-SMA expression for each compound concentration relative to the TGF-β1-stimulated control. Determine the IC50 value from the dose-response curve.

Conclusion

Derivatives of this compound represent a promising class of compounds with significant therapeutic potential, primarily driven by their potent PDE4 inhibitory and anti-fibrotic activities. The structured presentation of quantitative data and detailed experimental protocols in this guide is intended to facilitate further research and development in this area. The provided signaling pathway and workflow diagrams offer a clear visual aid for understanding the mechanisms of action and experimental designs. As our understanding of the nuanced roles of PDE4 subtypes and the complexities of fibrotic signaling pathways deepens, the rational design of next-generation derivatives based on this versatile scaffold will be crucial in developing safer and more effective treatments for a range of inflammatory and fibrotic diseases.

References

- 1. Novel Roflumilast analogs as soft PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and molecular docking of new roflumilast analogues as preferential-selective potent PDE-4B inhibitors with improved pharmacokinetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Potential Therapeutic Applications of 3-(Cyclopropylmethoxy)-4-hydroxybenzoic Acid: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid is a phenolic acid derivative that has garnered interest within the scientific community. While direct therapeutic applications of this specific molecule are not extensively documented in current literature, its structural motifs are present in several pharmacologically active compounds. This technical guide explores the potential therapeutic avenues for this compound by examining its role as a chemical intermediate and the biological activities of its close structural analogs. The primary focus will be on the anti-inflammatory and anti-fibrotic properties demonstrated by a closely related derivative, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, which serves as a key intermediate in the synthesis of the phosphodiesterase-4 (PDE4) inhibitor, Roflumilast.[1][2][3]

Role as a Key Chemical Intermediate

This compound and its derivatives are crucial building blocks in the synthesis of more complex pharmaceutical compounds. Notably, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid is a pivotal intermediate in the manufacturing of Roflumilast.[1][2] Roflumilast is a selective PDE4 inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).[2] The synthesis of this intermediate can be achieved through various methods, often starting from 3-nitro-4-hydroxybenzoic acid ester or 3-halogeno-4-hydroxybenzaldehyde.[1][2]

Furthermore, the 3-(cyclopropylmethoxy) moiety is also a component of other novel PDE4 inhibitors, such as 3-[1-(3-cyclopropylmethoxy-4-difluoromethoxybenzyl)-1H-pyrazol-3-yl]-benzoic acid (PDE-423), which has been investigated as a potential anti-asthmatic drug.[4] The recurrence of this structural feature in potent PDE4 inhibitors suggests that the this compound core may be a valuable scaffold for the design of new therapeutic agents targeting this enzyme family.

Potential Anti-Fibrotic Activity: Insights from a Structural Analog

Recent research has shed light on the potential anti-fibrotic effects of 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM), a close analog of the topic compound. A study investigating its effects on pulmonary fibrosis revealed significant inhibitory activity against the epithelial-mesenchymal transition (EMT), a key process in the development of fibrosis.[5]

Mechanism of Action: Inhibition of the TGF-β/Smad Signaling Pathway

The anti-fibrotic effects of DGM appear to be mediated through the inhibition of the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway.[5] TGF-β1 is a potent inducer of EMT, and its signaling cascade is a well-established target for anti-fibrotic therapies. DGM was shown to significantly reduce the phosphorylation of Smad2/3, key downstream effectors in the TGF-β pathway.[5]

Figure 1: Proposed mechanism of DGM in inhibiting the TGF-β/Smad pathway.

In Vitro Efficacy

In vitro studies using A549 cells stimulated with TGF-β1 demonstrated that DGM treatment could inhibit the expression of key EMT markers.[5]

| Biomarker | Effect of DGM Treatment |

| α-SMA | Decreased expression |

| Vimentin | Decreased expression |

| Collagen I | Decreased expression |

| E-cadherin | Increased expression |

| Table 1: In Vitro Effects of DGM on EMT Markers[5] |

In Vivo Efficacy in a Bleomycin-Induced Pulmonary Fibrosis Model

The anti-fibrotic potential of DGM was further confirmed in a rat model of bleomycin (BLM)-induced pulmonary fibrosis.[5] Administration of DGM at doses of 30 mg/kg and 60 mg/kg resulted in a significant reduction in lung damage and fibrosis.[5]

| Parameter | Effect of DGM Treatment (30 mg/kg and 60 mg/kg) |

| Lung Inflammation | Reduced |

| Lung Fibrosis | Reduced |

| Hydroxyproline (HYP) Levels | Significantly decreased |

| Total Collagen Levels | Significantly decreased |

| α-SMA Expression | Decreased |

| Table 2: In Vivo Effects of DGM in a Pulmonary Fibrosis Model[5] |

Experimental Protocols

In Vitro EMT Induction and DGM Treatment

-

Cell Line: A549 human lung adenocarcinoma cells.

-

Induction of EMT: Cells are stimulated with TGF-β1.

-

DGM Treatment: DGM is added to the cell culture medium at various concentrations to assess its inhibitory effects on EMT marker expression.

-

Analysis: Protein expression levels of α-SMA, vimentin, collagen I, and E-cadherin are determined by methods such as Western blotting or immunofluorescence. Phosphorylation levels of Smad2/3 are also assessed.[5]

Figure 2: Workflow for in vitro evaluation of DGM on EMT.

In Vivo Bleomycin-Induced Pulmonary Fibrosis Model

-

Animal Model: Rats.

-

Induction of Fibrosis: A single intratracheal instillation of bleomycin (BLM) is administered to induce lung injury and subsequent fibrosis.

-

DGM Administration: DGM is administered to the rats, typically via oral gavage, at specified doses (e.g., 30 mg/kg and 60 mg/kg) for a defined period post-BLM induction.[5]

-

Assessment:

-

Histopathology: Lung tissues are collected, sectioned, and stained with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess inflammation and collagen deposition, respectively.[5]

-

Biochemical Analysis: Levels of hydroxyproline (a major component of collagen) and total collagen in lung tissue are quantified using ELISA.[5]

-

Immunohistochemistry: Expression of α-SMA in lung tissue is evaluated.[5]

-

Pulmonary Function Tests (PFTs): Lung function parameters are measured to assess the physiological impact of the treatment.[5]

-

Potential as a Phosphodiesterase-4 (PDE4) Inhibitor

The structural similarity of this compound and its derivatives to known PDE4 inhibitors like Roflumilast and Rolipram suggests a potential for this chemical class to interact with PDE4.[2][6] PDE4 is a critical enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP).[6][7] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the activity of various inflammatory cells and mediators.[7]

Given that inflammation is a key driver of many diseases, including COPD, asthma, and fibrosis, the potential PDE4 inhibitory activity of compounds derived from the this compound scaffold warrants further investigation.

Conclusion and Future Directions

While this compound itself is not yet an established therapeutic agent, its structural framework holds significant promise for drug discovery and development. The potent anti-fibrotic activity of its close analog, DGM, through the inhibition of the TGF-β/Smad pathway, highlights a clear therapeutic potential in diseases characterized by fibrosis, such as idiopathic pulmonary fibrosis. Furthermore, its role as a key intermediate in the synthesis of potent PDE4 inhibitors suggests that this chemical scaffold is well-suited for the development of novel anti-inflammatory agents.

Future research should focus on:

-

Synthesizing and screening a library of derivatives based on the this compound core to identify compounds with optimized potency and selectivity for targets such as PDE4 and components of the TGF-β signaling pathway.

-

Conducting detailed structure-activity relationship (SAR) studies to understand the key molecular interactions responsible for the observed biological activities.

-

Evaluating the pharmacokinetic and toxicological profiles of promising lead compounds to assess their suitability for further preclinical and clinical development.

References

- 1. CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid - Google Patents [patents.google.com]

- 2. CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid - Google Patents [patents.google.com]

- 3. cphi-online.com [cphi-online.com]

- 4. Determination of a novel phosphodiesterase4 inhibitor, 3-[1-(3cyclopropylmethoxy-4-difluoromethoxybenzyl)-1H-pyrazol-3-yl]-benzoic acid (PDE-423) in rat plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 4-(3-Cyclopentoxy-4-[11C]methoxy-phenyl)pyrrolidin-2-one - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Phosphodiesterase-4 Inhibition in Parkinson’s Disease: Molecular Insights and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid: Discovery, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid, a key chemical intermediate and known impurity in the synthesis of the phosphodiesterase-4 (PDE4) inhibitor, Roflumilast. While not a widely studied compound in its own right, its history and significance are intrinsically linked to the development and quality control of this important therapeutic agent. This document details its physicochemical properties, outlines synthetic and analytical methodologies, and contextualizes its relevance within the broader landscape of drug development.

Introduction: A Compound Defined by its Association

The discovery and history of this compound are not chronicled as a standalone pharmaceutical agent but are instead embedded within the narrative of Roflumilast, a potent, selective inhibitor of phosphodiesterase-4 (PDE4) used in the treatment of severe Chronic Obstructive Pulmonary Disease (COPD). As such, this compound is primarily recognized as a crucial starting material in certain synthetic routes to Roflumilast and as a potential impurity in the final drug substance. Its presence and purity are critical parameters in the manufacturing and quality control of Roflumilast, making a thorough understanding of its properties and analysis essential for pharmaceutical scientists.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its handling, analysis, and the control of its formation during synthesis.

| Property | Value | Source |

| CAS Number | 1243391-44-7 | [1][2] |

| Molecular Formula | C₁₁H₁₂O₄ | [1][2] |

| Molecular Weight | 208.21 g/mol | [1][2] |

| Physical Form | Solid | [1] |

| Purity | Typically >97% (commercial) | [1] |

| Storage Temperature | Room temperature, under inert atmosphere | [1] |

| InChI Key | CPGNRCZMIIWDPZ-UHFFFAOYSA-N | [1] |

Synthesis and Formation

The synthesis of this compound is often a key step in the overall synthesis of Roflumilast and its analogues. Various synthetic strategies have been developed, primarily focusing on the efficient and high-yield production of this intermediate.

Experimental Protocol: Synthesis from 3-Halogeno-4-hydroxybenzaldehyde

One common synthetic route involves the etherification of a halogenated hydroxybenzaldehyde followed by oxidation.

Step 1: Synthesis of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde

This reaction involves the Williamson ether synthesis, where the hydroxyl group of 3-halogeno-4-hydroxybenzaldehyde is alkylated with cyclopropylmethanol.

-

Reactants: 3-Halogeno-4-hydroxybenzaldehyde, cyclopropylmethanol, and a suitable base (e.g., potassium carbonate).

-

Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or acetonitrile.

-

Procedure:

-

To a solution of 3-halogeno-4-hydroxybenzaldehyde in the chosen solvent, add the base and cyclopropylmethanol.

-

Heat the reaction mixture to a temperature ranging from 80°C to 120°C and stir for several hours until the reaction is complete (monitored by TLC or HPLC).

-

After completion, cool the reaction mixture and filter to remove inorganic salts.

-

The filtrate is then typically subjected to an aqueous workup, extracted with an organic solvent, dried, and concentrated under reduced pressure to yield 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde.

-

Step 2: Oxidation to this compound

The aldehyde functional group of the intermediate is then oxidized to a carboxylic acid.

-

Oxidizing Agent: A suitable oxidizing agent such as potassium permanganate (KMnO₄) or sodium chlorite (NaClO₂).

-

Procedure:

-

Dissolve the 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde in a suitable solvent system (e.g., a mixture of t-butanol and water).

-

Add the oxidizing agent portion-wise at a controlled temperature (e.g., room temperature).

-

Stir the reaction mixture until the oxidation is complete.

-

The reaction is then quenched, and the product is isolated by acidification of the reaction mixture, followed by filtration or extraction.

-

The crude product can be further purified by recrystallization.

-

Below is a logical workflow for this synthesis.

Analytical Methodologies

The accurate detection and quantification of this compound are paramount, especially in the context of quality control for Roflumilast. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

This protocol is a general guideline adapted from methods used for the analysis of Roflumilast and its impurities. Method optimization and validation are crucial for specific applications.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution is often employed to separate the analyte from other impurities. A typical mobile phase consists of:

-

Solvent A: An aqueous buffer, such as 0.05 M ammonium acetate, with the pH adjusted to around 4.0 with an acid like acetic acid.

-

Solvent B: Acetonitrile or methanol.

-

-

Gradient Program: A representative gradient program could be:

-

Start with a higher proportion of Solvent A (e.g., 90%) and gradually increase the proportion of Solvent B over time to elute the more nonpolar compounds.

-

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength where the analyte exhibits significant absorbance, often around 254 nm.

-

Sample Preparation:

-

Accurately weigh a sample containing the analyte.

-

Dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile).

-

Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

-

Inject the sample solution and determine the concentration of the analyte by comparing its peak area to the calibration curve.

-

The following diagram illustrates the typical workflow for HPLC analysis.

Role in the Context of Phosphodiesterase-4 (PDE4) Inhibition

The significance of this compound is derived from its role as a precursor to Roflumilast, a selective PDE4 inhibitor. Understanding the mechanism of action of Roflumilast provides the necessary context for the importance of controlling its synthetic intermediates and impurities.

PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger in various signaling pathways.[3] In inflammatory cells, elevated levels of cAMP have an anti-inflammatory effect. Roflumilast, by inhibiting PDE4, increases intracellular cAMP levels, thereby suppressing the inflammatory processes that are characteristic of COPD.[3]

The following diagram illustrates the PDE4 signaling pathway and the inhibitory action of Roflumilast.

Conclusion

This compound, while not a therapeutic agent itself, holds a significant position in the pharmaceutical industry as a key intermediate and potential impurity in the synthesis of Roflumilast. A thorough understanding of its synthesis, physicochemical properties, and analytical methodologies is critical for ensuring the quality, safety, and efficacy of Roflumilast. This technical guide provides a foundational resource for researchers and drug development professionals working with this compound and the broader class of PDE4 inhibitors. The provided experimental protocols and diagrams serve as a practical starting point for further investigation and process optimization.

References

The Crucial Role of 3-(Cyclopropylmethoxy)-4-hydroxybenzoic Acid in the Synthesis of Roflumilast: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor, is a key therapeutic agent in the management of severe chronic obstructive pulmonary disease (COPD). The intricate synthesis of this complex molecule relies on the strategic use of pivotal intermediates, among which 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid stands out for its critical role in building the core structure of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth exploration of the synthesis of this compound and its subsequent conversion to Roflumilast. We present a comparative analysis of various synthetic methodologies, detailed experimental protocols, and a comprehensive summary of quantitative data. Furthermore, this document elucidates the mechanism of action of Roflumilast through a detailed signaling pathway diagram, offering a complete technical overview for researchers and professionals in the field of drug development.

Introduction

Roflumilast is a potent and selective inhibitor of the phosphodiesterase-4 (PDE4) enzyme, which plays a crucial role in the inflammatory cascade associated with COPD.[1] By inhibiting PDE4, Roflumilast increases intracellular levels of cyclic adenosine monophosphate (cAMP), leading to a reduction in the production of pro-inflammatory mediators. The chemical structure of Roflumilast, N-(3,5-dichloropyridin-4-yl)-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide, necessitates a multi-step synthesis. A key building block in this process is this compound. The purity and yield of this intermediate directly impact the efficiency and quality of the final Roflumilast API. This guide will delve into the technical details of its synthesis and utilization.

Synthesis of this compound: A Comparative Analysis

The synthesis of this compound can be achieved through various routes, each with its own set of advantages and challenges. The primary strategies involve the etherification of a suitably substituted benzoic acid or benzaldehyde derivative. Below is a summary of common synthetic approaches.

Table 1: Comparative Summary of Synthetic Routes to this compound

| Starting Material | Key Reagents & Solvents | Reaction Conditions | Yield (%) | Purity (%) | Reference |

| 3-Bromo-4-hydroxybenzaldehyde | Cyclopropylmethanol, Potassium Hydride (KH), N,N-Dimethylformamide (DMF) | 60°C, 6 hours | 85 | 90.5 | [2] |

| 3-Chloro-4-hydroxybenzaldehyde | Cyclopropylmethanol, Sodium Hydride (NaH), Dimethyl Sulfoxide (DMSO) | 110°C, 10 hours | 91 | 95 | [2] |

| 3,4-Dihydroxybenzoic acid ester | Cyclopropylmethyl bromide, followed by hydrolysis | Alkylation and subsequent hydrolysis | Not specified | Not specified | [3] |

| 3-Nitro-4-hydroxybenzoic acid ester | Alkylation, reduction, diazotization, hydrolysis, deprotection | Multi-step process | Not specified | Not specified | [4] |

Detailed Experimental Protocols

Synthesis of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde from 3-Chloro-4-hydroxybenzaldehyde

This protocol is adapted from a commonly employed synthetic route described in the patent literature.[2]

Materials:

-

3-Chloro-4-hydroxybenzaldehyde (10.08 g)

-

Sodium Hydride (NaH) (3.9 g)

-

Cyclopropylmethanol (5.13 g)

-

Dimethyl Sulfoxide (DMSO) (100 ml)

-

Ethyl Acetate

-

0.2N Hydrochloric Acid

-

Saturated Brine Solution

-

Anhydrous Magnesium Sulfate

Procedure:

-

Under a nitrogen atmosphere, in a 250 ml four-hole flask, add 100 ml of DMSO.

-

Control the temperature at 10-15°C and add 10.08 g of 3-chloro-4-hydroxybenzaldehyde, 3.9 g of sodium hydride, and 5.13 g of cyclopropylmethanol.

-

Stir the mixture for 0.5 hours at 10-15°C.

-

Warm the reaction mixture to 110°C and stir for 10 hours.

-

After the reaction is complete, cool the mixture and adjust the pH to 2 with 0.2N hydrochloric acid.

-

Extract the product three times with 100 ml portions of ethyl acetate.

-

Wash the combined organic layers with water and then with a saturated brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Reduce the pressure to evaporate the solvent and obtain the oily product, 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde.

-

Yield: 11.42 g (91%)

-

HPLC Purity: 95%

-

Oxidation to this compound

The subsequent oxidation of the aldehyde to a carboxylic acid is a standard transformation. While the provided search results focus more on the synthesis of the difluoromethoxy derivative, a general oxidation protocol using a mild oxidizing agent like sodium chlorite can be employed.

Conversion to Roflumilast: Synthetic Pathway

The transformation of this compound to Roflumilast involves two key steps: difluoromethoxylation of the hydroxyl group, followed by amidation with 3,5-dichloro-4-aminopyridine.

Synthesis of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid

Table 2: Synthesis of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid

| Starting Material | Key Reagents & Solvents | Reaction Conditions | Yield (%) | Purity (%) | Reference |

| 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde | Sodium chlorodifluoroacetate, Potassium Carbonate, DMSO | 120°C, 12 hours, followed by oxidation | 85 | 93.6 | [2] |

| 3-Fluoro-4-hydroxybenzaldehyde | Etherification with sodium chlorodifluoroacetate, then reaction with cyclopropylmethanol, followed by oxidation | Multi-step process | High | High | [3] |

Amidation to Roflumilast

The final step is the coupling of the carboxylic acid with 3,5-dichloro-4-aminopyridine. This is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride.

Table 3: Final Amidation Step to Roflumilast

| Starting Material | Key Reagents & Solvents | Reaction Conditions | Purity (%) | Reference |

| 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid | Thionyl chloride, 3,5-dichloro-4-aminopyridine, Sodium Hydride, Tetrahydrofuran | 15-20°C | >99.8 (after recrystallization) | [5] |

Spectroscopic Data of this compound

Accurate characterization of the key intermediate is crucial for quality control. The following table summarizes the expected spectroscopic data.

Table 4: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Expected signals for aromatic protons, the hydroxyl proton, the carboxylic acid proton, and the cyclopropylmethoxy group protons. |

| ¹³C NMR | Expected signals for the aromatic carbons, the carboxyl carbon, and the carbons of the cyclopropylmethoxy group. |

| IR (KBr) | Characteristic peaks for O-H stretching (hydroxyl and carboxylic acid), C=O stretching (carboxylic acid), C-O stretching (ether), and aromatic C-H and C=C stretching. |

| Mass Spec (m/z) | Molecular ion peak corresponding to the molecular weight of 208.21 g/mol . |

Mandatory Visualizations

Synthetic Pathway of Roflumilast

Caption: Synthetic pathway of Roflumilast from 3-Chloro-4-hydroxybenzaldehyde.

Roflumilast Mechanism of Action: PDE4 Signaling Pathway

Caption: Roflumilast inhibits PDE4, increasing cAMP levels and reducing inflammation.[1]

Conclusion

The synthesis of Roflumilast is a well-defined process where the intermediate, this compound, plays a pivotal role. The selection of the synthetic route for this intermediate can significantly influence the overall efficiency, cost-effectiveness, and environmental impact of the Roflumilast manufacturing process. This guide has provided a comprehensive overview of the key synthetic methodologies, detailed experimental protocols, and the underlying mechanism of action of Roflumilast. The presented data and visualizations aim to serve as a valuable resource for professionals engaged in the research and development of this important therapeutic agent. Further optimization of the synthetic routes, with a focus on green chemistry principles, will continue to be an area of active research.

References

- 1. Roflumilast | C17H14Cl2F2N2O3 | CID 449193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid - Google Patents [patents.google.com]

- 3. CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid - Google Patents [patents.google.com]

- 4. CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid - Google Patents [patents.google.com]

- 5. US8604064B2 - Process for the preparation of roflumilast - Google Patents [patents.google.com]

Safety and Handling of 3-(Cyclopropylmethoxy)-4-hydroxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid (CAS No. 1243391-44-7). It is intended for laboratory personnel and drug development professionals who may be working with this compound. The information compiled herein is based on available safety data sheets and scientific literature for the compound and its structural analogs.

Physicochemical and Hazard Information

This compound is a solid organic compound. While specific quantitative data on its physical properties are limited, its hazard profile has been established through various safety data sheets.

Table 1: Physicochemical Properties

| Property | Data | Source |

| CAS Number | 1243391-44-7 | |

| Molecular Formula | C₁₁H₁₂O₄ | |

| Molecular Weight | 208.21 g/mol | |

| Physical Form | Solid | |

| Purity | Typically ≥97% | |

| Solubility | No quantitative data available for this specific compound. The parent compound, 4-hydroxybenzoic acid, is soluble in DMSO and dimethylformamide (approx. 5 mg/mL) and sparingly soluble in aqueous buffers. | |

| Storage Temperature | Room temperature, under an inert atmosphere. |

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation. |

| Serious Eye Irritation | 2A | H319: Causes serious eye irritation. |

| Specific target organ toxicity — single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation. |

Source: Compiled from available Safety Data Sheets.

Toxicological Data

Quantitative toxicological data, such as LD50 and LC50 values, for this compound are not available in the reviewed literature. However, data for the parent compound, 4-hydroxybenzoic acid, can provide some context for its potential toxicity profile.

Table 3: Acute Toxicity Data (Analog Compound: 4-hydroxybenzoic acid, CAS: 99-96-7)

| Exposure Route | Endpoint | Value | Species | Source |

| Oral | LD50 | >2,000 mg/kg | Rat | [1] |

Note: This data is for a structural analog and should be used for reference only. The absence of specific toxicity data for this compound necessitates handling it with a high degree of caution.

Handling and Storage Precautions

Proper handling and storage are crucial to minimize the risk of exposure and ensure the stability of the compound.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Change gloves immediately if contaminated.

-

Respiratory Protection: If handling as a powder or generating dust, use a NIOSH-approved respirator with a particulate filter. Work in a well-ventilated area, preferably a chemical fume hood.

Safe Handling Practices

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Ensure adequate ventilation.

-

Keep away from heat, sparks, and open flames.

Storage Conditions

-

Store in a tightly closed container in a dry and well-ventilated place.[2]

-

Store at room temperature under an inert atmosphere to prevent degradation.

First Aid Measures

In case of exposure, follow these first aid procedures:

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

-

After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.

Accidental Release Measures

-

Personal Precautions: Wear appropriate personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation.

-

Environmental Precautions: Prevent the product from entering drains.

-

Methods for Cleaning Up: Sweep up the spilled solid, avoiding dust generation, and place it in a suitable, closed container for disposal.

Experimental Protocols

The following is a general experimental protocol for preparing and using this compound in a cell-based assay, adapted from a study on the closely related compound, 3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid.[3][4]

Preparation of Stock Solution

-

Objective: To prepare a high-concentration stock solution for serial dilution.

-

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

-

-

Procedure:

-

In a chemical fume hood, weigh the required amount of this compound powder.

-

Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 100 mM).

-

Vortex or sonicate until the compound is completely dissolved.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.

-

Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

-

In Vitro Cell Treatment

-

Objective: To treat cultured cells with the compound to assess its biological activity.